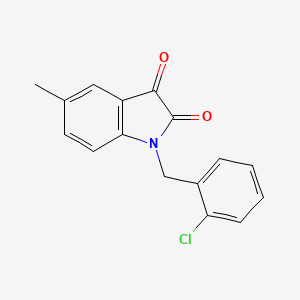
1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione
Overview
Description
The compound “1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione” is a complex organic molecule. It likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “2-chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds have been involved in reactions like the Cannizzaro reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measurements of its melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Antimicrobial Agent
The compound has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This inhibition property makes it a potential antimicrobial agent. In fact, it has been shown to inhibit the growth of Haemophilus influenzae .
Pharmaceutical Intermediate
The compound is used as a pharmaceutical intermediate . This means it is used in the synthesis of other pharmaceutical drugs. The specifics of which drugs it is used to produce are not mentioned in the source.
Research Tool in Biochemistry
Given its inhibitory effect on 1-deoxy-d-xylulose 5-phosphate synthase (DXS), the compound can be used as a research tool in biochemistry . DXS is an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis, and studying its inhibition can provide insights into this important biological pathway.
Development of Antimicrobial Therapies
The compound’s antimicrobial properties and its inhibition of DXS, an enzyme critical for the survival of many pathogens, make it a potential candidate for the development of new antimicrobial therapies .
Spectroscopic Method Development
The compound has been used in the development of a convenient spectroscopic method for assaying DXS using NADPH–lactate dehydrogenase (LDH) . This method can be used in various biochemical and medical research applications.
Study of Enzyme Inhibition Mechanisms
The compound’s inhibitory effect on DXS can be used to study enzyme inhibition mechanisms . Understanding these mechanisms can contribute to the development of new drugs and therapies.
Mechanism of Action
Target of Action
The compound contains abenzyl chloride moiety , which is a reactive organochlorine compound and a widely used chemical building block . Benzyl chloride is known to react with tertiary amines to form quaternary ammonium salts, which are used as surfactants .
Mode of Action
It reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . This suggests that 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione may also undergo similar reactions, leading to changes in its structure and properties.
Biochemical Pathways
The biodegradation of aromatic compounds plays an important role in environmental cleanup . Aromatic compounds are of great concern because they are relatively persistent in the environment due to the high thermodynamic stability of the benzene moiety .
Pharmacokinetics
The metabolism of some 2′-substituted 9-benzyladenines, which share structural similarities with the compound , has been studied . These studies found that the N1-oxide was a major metabolite for certain compounds, suggesting that similar metabolic pathways may be involved for 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione .
Result of Action
The compound’s benzyl chloride moiety is known to be a lachrymator and has been used in chemical warfare . This suggests that the compound may have similar effects.
Action Environment
The compound’s benzyl chloride moiety is known to react with water in a hydrolysis reaction , suggesting that the presence of water and other environmental factors may influence the compound’s action and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-10-6-7-14-12(8-10)15(19)16(20)18(14)9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDGKSZUNZURQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206608 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |
CAS RN |
604803-78-3 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604803-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



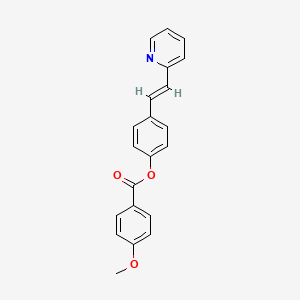
![n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3407156.png)
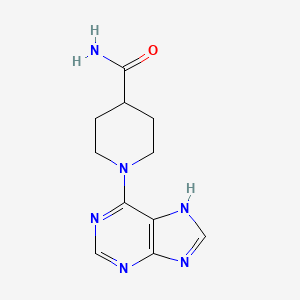
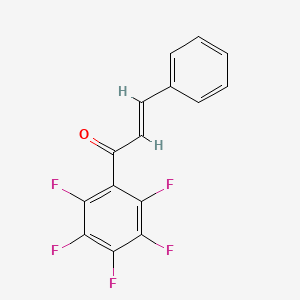
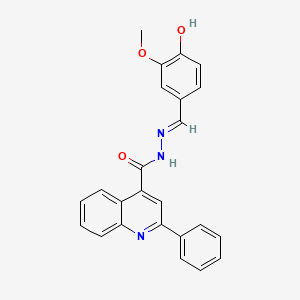
![Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-](/img/structure/B3407181.png)

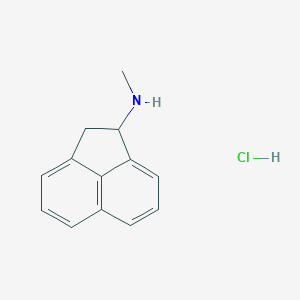
![(Z)-4-ethyl 2-methyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3407204.png)
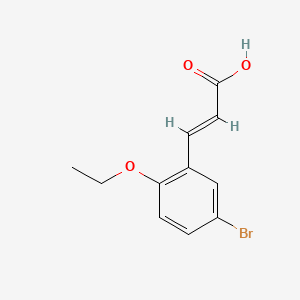
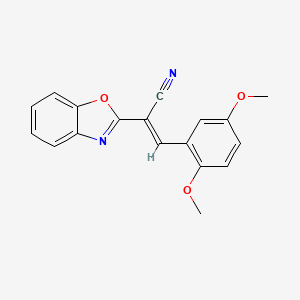
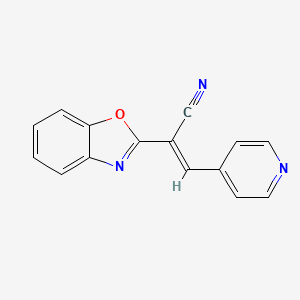
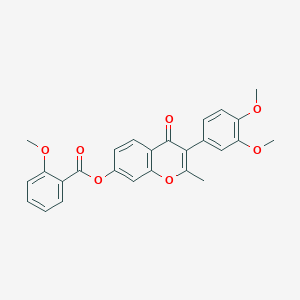
![Ethyl 4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-oxadiazol-2-yl]sulfanyl]butanoate](/img/structure/B3407240.png)